molecular formula C18H18ClN3O2 B6137748 N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide

N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide

Cat. No.: B6137748
M. Wt: 343.8 g/mol
InChI Key: NASLWHLXBRRUSP-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core linked to a substituted phenyl group. The phenyl ring is modified at the 2-position with a methyl group and at the 3-position with a urea moiety (carbonylamino) connected to a 4-chlorophenyl group. Its molecular formula is C₁₉H₁₉ClN₄O₂, with a molecular weight of 370.84 g/mol. The structure combines steric bulk (cyclopropane), hydrogen-bonding capacity (urea), and lipophilic character (chlorophenyl), making it a candidate for enzyme inhibition or receptor modulation, particularly in coagulation pathways (e.g., Factor X inhibition, as suggested in ) .

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-11-15(21-17(23)12-5-6-12)3-2-4-16(11)22-18(24)20-14-9-7-13(19)8-10-14/h2-4,7-10,12H,5-6H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASLWHLXBRRUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide

  • Key Differences :
    • Substituents: Incorporates a biphenyl system with 3-fluoro and 2'-methylsulfonyl groups.
    • Functional Groups: Replaces the methyl group on the phenyl ring with a butyl-urea chain.
  • associates this compound with Factor X (FXI) inhibition, suggesting structural features critical for anticoagulant activity .

N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

  • Key Differences :
    • Core Structure: Replaces the phenylurea group with a benzodiazepine ring (7-membered heterocycle with two nitrogen atoms).
    • Substitution: Retains the 4-chlorophenyl and cyclopropanecarboxamide groups.
  • This structural shift may alter target specificity (e.g., from coagulation factors to GABA receptors) .

N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide

  • Key Differences: Substituents: Features a thiophene ring linked via a methylamino group instead of the chlorophenyl-urea moiety.
  • This modification may optimize solubility or bioavailability in certain therapeutic contexts .

N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide

  • Key Differences :
    • Substituents: Lacks the urea linkage and 4-chlorophenyl group; includes a 4-methoxy group.
  • Simplified structure may serve as a lead for SAR studies .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Structural Features Hypothesized Target/Activity
N-[3-({[(4-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide (Target) C₁₉H₁₉ClN₄O₂ Urea, cyclopropane, 4-chlorophenyl, methyl Coagulation factor inhibition
1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide C₂₈H₂₉ClFN₃O₄S Biphenyl, sulfonyl, butyl-urea Factor X (FXI) inhibition
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide C₂₀H₁₉ClN₄O Benzodiazepine, 4-chlorophenyl CNS modulation (e.g., GABA receptors)
N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide C₁₆H₁₈N₂OS Thiophene, methylamino Metabolic stability optimization
N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide C₁₂H₁₅NO₂ Methoxy, methyl Antioxidant or simplified SAR lead

Research Findings and Implications

  • Target Compound: The urea and cyclopropane groups likely contribute to strong hydrogen-bond donor/acceptor interactions and steric constraints, critical for binding to coagulation factors (). The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration .
  • Benzodiazepine Analogs : Structural divergence highlights the importance of the urea moiety for coagulation targeting versus heterocycles for CNS activity .

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